![molecular formula C9H13ClN2O B3049134 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 1951441-98-7](/img/structure/B3049134.png)
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the CAS Number: 1951441-98-7 . It has a molecular weight of 200.67 and its IUPAC name is 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride . The compound is typically stored at temperatures between 2-8°C and is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 200.67 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Organic Intermediate
This compound is used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds, including pharmaceuticals, dyes, and polymers.
Pharmaceutical Research and Development
“6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride” is used in pharmaceutical research and development . It could be a precursor or a key ingredient in the synthesis of new drugs.
Anticancer Research
1,6-naphthyridines, a class of compounds to which our compound belongs, have shown anticancer properties . This suggests potential applications of “6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride” in cancer research and treatment.
Anti-HIV Research
1,6-naphthyridines have also been found to exhibit anti-HIV activities . This indicates that our compound could be used in the research and development of new anti-HIV drugs.
Antimicrobial Research
The antimicrobial activity of 1,6-naphthyridines suggests that “6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride” could be used in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Research
1,6-naphthyridines have demonstrated anti-inflammatory and analgesic activities . This implies potential applications of our compound in the research of new anti-inflammatory and analgesic drugs.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is serotonin . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Mode of Action
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride acts as a serotonin analog . It selectively inhibits the activity of monoamine oxidase-A (MAO-A) , an enzyme that breaks down serotonin in the brain. By inhibiting MAO-A, the compound increases the concentration of serotonin, enhancing its effects .
Biochemical Pathways
The compound affects the serotonergic pathway . By inhibiting MAO-A, it prevents the breakdown of serotonin, leading to increased serotonin levels. This can affect various downstream effects, such as mood regulation and appetite control.
Pharmacokinetics
The compound’s molecular weight (200.67 g/mol) and its physical form (pale-yellow to yellow-brown solid) suggest that it could be well-absorbed and distributed in the body .
Result of Action
The increased serotonin levels resulting from the action of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the high-affinity uptake of serotonin in a competitive manner, and increase the potassium-evoked release of serotonin from the retina .
Action Environment
The action, efficacy, and stability of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, factors such as pH, presence of other substances, and individual physiological differences can also influence its action.
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUJCKFNMLFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride | |
CAS RN |
1951441-98-7 | |
Record name | 2,7-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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